(2-Fluorophenyl)urea
Description
Properties
IUPAC Name |
(2-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVOCWEWJXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215854 | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-31-5 | |
| Record name | N-(2-Fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 656-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN4P4BDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Reaction of 2-Fluoroaniline with Isocyanates
One of the most straightforward and commonly employed methods for preparing this compound involves the reaction of 2-fluoroaniline with an appropriate isocyanate, typically phenyl isocyanate or 2-fluorophenyl isocyanate. This method proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.
- Reaction Conditions: Typically conducted in an inert solvent such as toluene or diethyl ether at room temperature or slightly elevated temperatures.
- Yields: Reported yields range from moderate to high (25% to 80%), depending on the purity of reagents and reaction conditions.
- Example: The reaction of 1-[adamantyl(phenyl)methyl]amine hydrochloride with 2-fluorophenyl isocyanate in diethyl ether with triethylamine as a base afforded this compound derivatives in yields up to 80%.
Synthesis via Phenylacetic Acid Derivatives and Subsequent Conversion
Another method involves the synthesis of urea derivatives through intermediates such as phenylacetic acid ethyl esters. The ester is reacted with amines or other nucleophiles, followed by further transformation to the urea compound.
- Procedure: Phenylacetic acid ethyl ester reacts with substituted amines at moderate temperatures (55–60 °C) for several hours. The excess ester is distilled off, and the product is recrystallized.
- Yields: Approximately 70–85% for intermediate esters, with subsequent conversion steps yielding the urea compound.
- This method is useful for introducing bulky or sterically demanding groups adjacent to the urea moiety.
Carbonyl Diimidazole (CDI) Mediated Cyclization
In more specialized synthesis, carbonyl diimidazole (CDI) is used as a carbonylating agent to convert diamines into cyclic urea compounds. While this method is more commonly applied for cyclic ureas, it can be adapted for linear ureas such as this compound by using appropriate diamine precursors.
- Mechanism: CDI activates the amine groups, facilitating intramolecular cyclization or coupling to form urea linkages.
- Reaction Conditions: Typically performed in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
- Advantages: Provides selective formation of urea compounds with minimal side reactions.
Reduction of Urea Precursors
Some methods involve the reduction of urea precursors or related intermediates using reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
- Purpose: To convert acylated amines or carbamoyl intermediates into the target urea.
- Conditions: Reduction reactions are conducted between room temperature and reflux temperature, often in inert solvents.
- Reagents: LiAlH4, BH3 complexes, NaBH4-TiCl4, or catalytic hydrogenation with Raney nickel or cobalt.
- This approach is less common for direct synthesis of this compound but useful in complex synthetic sequences.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct reaction with isocyanates | 2-Fluoroaniline + 2-fluorophenyl isocyanate, toluene/ether, RT | 25–80% | Simple, direct, high yield | Requires isocyanate availability |
| Phenylacetic acid ester route | Phenylacetic acid ethyl ester + amine, 55–60 °C | 70–85% (intermediate) | Allows bulky substituents | Multi-step, requires purification |
| CDI-mediated cyclization | Diamine + CDI, THF, inert atmosphere | Moderate | Selective, mild conditions | More suited for cyclic ureas |
| Reduction of urea precursors | LiAlH4, NaBH4, catalytic hydrogenation | Variable | Useful for complex intermediates | Harsh reagents, less direct |
Research Findings and Notes
- The direct reaction of amines with isocyanates remains the most practical and widely used method for synthesizing this compound derivatives due to its simplicity and efficiency.
- The presence of the fluorine substituent at the ortho position influences the reactivity and steric environment, which can affect yields and purification steps.
- Spectroscopic analyses (1H NMR, 13C NMR, IR) confirm the formation of the urea moiety, with characteristic signals such as the NH stretch and carbonyl group absorption bands.
- The choice of solvent and base (e.g., triethylamine) is critical to neutralize generated acids and drive the reaction to completion.
- Advanced synthetic routes involving CDI or reduction steps are more applicable for complex analogs or cyclic urea derivatives rather than simple this compound.
- The purity of this compound can be enhanced by washing with aqueous acid and silica gel chromatography, as demonstrated in cyclic urea preparations.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 2-fluoroaniline and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2-Fluorophenyl)urea derivatives in targeting cancer-related pathways. For instance, compounds derived from this compound have shown significant inhibition of cell viability in cancer cell lines. One study reported that this compound exhibited around 50% inhibition on PD-L1 and VEGFR-2 targets in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Antidiabetic Properties
Another area of interest is the synthesis of this compound analogs that exhibit anti-diabetic capabilities. Research has demonstrated that specific derivatives can interact effectively with catalytic residues in enzymes associated with glucose metabolism, suggesting a potential role in diabetes management .
Organic Synthesis
Synthesis of Urea Derivatives
this compound serves as a key intermediate in the synthesis of various unsymmetrical urea derivatives. A novel method utilizing hypervalent iodine reagents has been developed to couple amides and amines under mild conditions, yielding high amounts of urea derivatives without the need for toxic metal catalysts . This approach not only enhances efficiency but also broadens the scope for synthesizing complex organic molecules.
Catalysis
Metal-Organic Frameworks
Recent advancements have introduced this compound as part of metal-organic frameworks (MOFs), which act as effective catalysts in organic reactions. For example, a newly synthesized pillar-layered MOF containing urea linkers demonstrated excellent recyclability and stability while facilitating various organic transformations, including the Knoevenagel reaction . This highlights the versatility of this compound in catalysis.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on this compound derivatives revealed their ability to inhibit key proteins involved in tumor growth. The binding interactions were analyzed using molecular docking studies, showing favorable conformations that enhance their inhibitory potential against cancer cell proliferation .
Case Study 2: Organic Synthesis Methodology
A recent study demonstrated an innovative synthesis pathway for unsymmetrical ureas using this compound as a starting material. This method utilized hypervalent iodine reagents to facilitate reactions under mild conditions, showcasing an efficient route for drug development applications .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and small size, which can improve binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural and Physicochemical Properties
The table below compares (2-Fluorophenyl)urea with three related compounds from the evidence:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| This compound (Inferred) | C₇H₇FN₂O | ~154.15* | Fluorine at phenyl ortho position |
| [2-(2-Fluorophenyl)ethyl]urea | C₉H₁₁FN₂O | 182.19 | Fluorophenyl ethyl group |
| 1-Ethyl-1-(2-methylphenyl)urea | C₁₀H₁₄N₂O | 178.23 | Ethyl and methyl groups on urea N |
| N-(2-Hydroxyphenyl)urea | C₇H₈N₂O₂ | 152.15 | Hydroxyl group at phenyl ortho |
Note: Molar mass for this compound is estimated based on its inferred structure.
- Substituent Effects: Fluorine vs. Hydroxyl: The electron-withdrawing fluorine in this compound contrasts with the electron-donating hydroxyl group in N-(2-Hydroxyphenyl)urea. This difference may reduce hydrogen-bonding capacity but improve metabolic stability .
Biological Activity
(2-Fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound, with the chemical formula CHFNO, features a fluorine atom substituted at the ortho position of the phenyl ring, which influences its biological activity. The synthesis of this compound typically involves the reaction of 2-fluoroaniline with isocyanates. This method allows for the introduction of various substituents, leading to a library of derivatives with potentially enhanced biological properties .
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in cancer therapy and antimicrobial applications. Below are some key findings:
Anticancer Activity
- Mechanism of Action : Studies have shown that this compound derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels. For instance, a derivative demonstrated improved pharmacokinetic profiles and showed potential as an anti-bladder cancer agent in vivo .
- Structure-Activity Relationship (SAR) : The urea moiety is critical for the anticancer activity of these compounds. Variations in substituents on the phenyl ring can significantly alter potency against different cancer cell lines such as HT-29 and MCF-7. For example, modifications leading to symmetrical structures around the urea group were found to enhance antiproliferative effects .
- Case Study : A recent study synthesized several urea derivatives, including those based on this compound, which were evaluated against multiple tumor cell lines. The most promising candidates exhibited IC values ranging from 31 μM to 390 μM across different cell lines, indicating significant anticancer potential .
Antimicrobial Activity
- In Vitro Studies : The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. Some derivatives showed remarkable growth inhibition, particularly against Acinetobacter baumannii, with inhibition rates exceeding 90% .
- Comparison with Standards : In comparative studies, certain derivatives demonstrated superior activity compared to established antibiotics like colistin and vancomycin, suggesting their potential as new antimicrobial agents .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 43 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 31 | ROS modulation |
| Compound C | SW13 | 135 | Inhibition of DNA synthesis |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | % Inhibition |
|---|---|---|
| Compound D | Acinetobacter baumannii | 94.5 |
| Compound E | Klebsiella pneumoniae | 70 |
| Compound F | Staphylococcus aureus | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
